![molecular formula C19H19NO4S B2962476 3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one CAS No. 902506-42-7](/img/structure/B2962476.png)

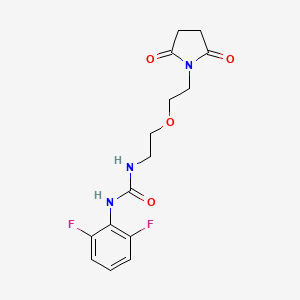

3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one, also known as DEQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. DEQ belongs to the class of quinolone derivatives, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Catalytic and Reactivity Studies

Methyloxorhenium(V) complexes with bidentate ligands, including those involving quinoline derivatives, have been synthesized and shown to catalyze sulfoxidation reactions. These complexes demonstrate a notable reactivity towards thioethers in the presence of pyridine N-oxides, suggesting potential applications in catalysis and synthetic chemistry (Shan, Ellern, & Espenson, 2002).

Photoluminescence and Material Science

Zinc(II) and cadmium(II) complexes based on 8-hydroxyquinoline derivatives exhibit strong yellow-orange luminescence, indicating their promise as materials for photoluminescent applications. Such compounds, with their good solubility in organic solvents like DMSO and chloroform, show potential in the development of new luminescent materials (Tan et al., 2018).

Fluorescent Thermometry

The study of N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline demonstrates its application in ratiometric fluorescent thermometry. The compound's fluorescence intensifies with temperature, revealing its potential use in temperature sensing and environmental monitoring (Cao et al., 2014).

Synthetic Methodology

Research into the synthesis of polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has highlighted efficient, clean methods for producing such compounds. This approach underlines the versatility of quinoline derivatives in organic synthesis and potential pharmaceutical applications (Khaligh, 2014).

Photocatalysis and Oxidation Reactions

Iridium(III) complexes with quinoline ligands have been studied for their ability to generate singlet oxygen and catalyze the oxidation of sulfides into sulfoxides. These findings point towards applications in photocatalytic oxidation processes, which are valuable in both synthetic chemistry and environmental remediation (Li & Ye, 2019).

Propriétés

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-4-24-14-6-8-17-16(10-14)19(21)18(11-20-17)25(22,23)15-7-5-12(2)13(3)9-15/h5-11H,4H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYYEYHYTYDFFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901321844 |

Source

|

| Record name | 3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49669979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one | |

CAS RN |

902506-42-7 |

Source

|

| Record name | 3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2962393.png)

![3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2962394.png)

![Tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2962395.png)

![3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide](/img/structure/B2962398.png)

![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2962399.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2962404.png)

![N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2962406.png)

![7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2962407.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B2962412.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2962413.png)

![6-Cyclopropyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2962416.png)